molecular formula C22H28N6O2S B2853330 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 946282-93-5

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2853330
CAS No.: 946282-93-5
M. Wt: 440.57
InChI Key: YMLPRWTWYGLHQT-UHFFFAOYSA-N
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Description

N-(2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Position 4: A morpholino substituent, enhancing solubility and pharmacokinetic properties.
  • Position 1: An ethyl linker bearing a 4-phenylbutanamide group, introducing hydrophobicity and structural flexibility.

This compound’s design aligns with kinase inhibitor scaffolds, where the pyrazolo-pyrimidine core mimics ATP-binding motifs, and substituents modulate selectivity and potency .

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-31-22-25-20(27-12-14-30-15-13-27)18-16-24-28(21(18)26-22)11-10-23-19(29)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,16H,5,8-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLPRWTWYGLHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CCCC3=CC=CC=C3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide involves several steps, starting with the formation of the core pyrazolopyrimidine structure

Industrial Production Methods: Industrial-scale production often optimizes these steps for efficiency and yield, utilizing automated synthesis equipment and standardized reagents. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize the purity and yield of the final compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide can undergo various reactions including oxidation, reduction, and nucleophilic substitution.

Common Reagents and Conditions: Oxidation reactions often employ oxidizing agents like potassium permanganate, while reduction might use agents like lithium aluminium hydride. Nucleophilic substitutions typically involve bases or nucleophiles such as sodium hydroxide or amines.

Major Products: These reactions yield a range of products, such as hydroxylated derivatives, reduced amines, or substituted pyrazolopyrimidines, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology: In biological research, it is investigated for its interactions with proteins and enzymes, which could shed light on various biochemical pathways.

Medicine: The compound’s potential therapeutic properties are explored, particularly its ability to interact with specific cellular targets which may be relevant in disease treatment.

Industry: It finds applications in materials science and the development of new polymers or advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, impacting cellular pathways and processes. The pyrazolopyrimidine core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs of Pyrazolo[3,4-d]pyrimidine Derivatives

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure R6 Substituent R4 Substituent R1 Substituent Molecular Weight Key Properties/Applications
Target Compound Pyrazolo[3,4-d]pyrimidine Methylthio Morpholino 4-Phenylbutanamide ethyl ~530 (estimated) High lipophilicity; kinase inhibition potential
2-(Benzo[d]oxazol-2-ylthio)-N-[...]acetamide Pyrazolo[3,4-d]pyrimidine Methylthio Morpholino Acetamide (benzoxazolylthio) 485.6 98% purity; heterocyclic sulfur enhances binding
2v () Pyrazolo[3,4-d]pyrimidine Benzo[d]oxazol-2-ylthio - Biotinylated pentanamide ~800 (estimated) Biotin tag for targeted delivery; low yield (39%)
2u () Pyrazolo[3,4-d]pyrimidine Thio-benzothiazole - Ethoxyethoxyethyl ~550 (estimated) High synthetic yield (71%); flexible PEG-like chain

Substituent-Specific Analysis

Position 6 (R6) :
  • Target Compound : Methylthio (-SCH₃) provides moderate lipophilicity and steric bulk, favoring hydrophobic pocket interactions.
Position 4 (R4) :
  • Morpholino is conserved in the target compound and analogs like ’s thieno-pyrimidines, improving aqueous solubility and metabolic stability .
Position 1 (R1) :
  • Target Compound : The 4-phenylbutanamide chain extends hydrophobic interactions, likely enhancing target engagement but increasing metabolic susceptibility.
  • 2v (): Biotinylation enables avidin-biotin technology applications but complicates synthesis .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2v ()
Molecular Weight ~530 485.6 ~800
logP (Estimated) 3.5–4.0 2.8–3.2 1.5–2.0
Solubility Moderate (morpholino) High (polar acetamide) Low (biotin tag)
Synthetic Yield Not reported Not reported 39%
  • The target’s higher logP suggests superior membrane permeability but may limit solubility, necessitating formulation optimization.
  • Morpholino and acetamide groups in analogs improve solubility, while biotin tags (2v) reduce yields due to complex functionalization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide?

  • The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core formation : Cyclization of pyrazolo[3,4-d]pyrimidine precursors under acidic/basic conditions (e.g., using morpholine for substitution at the 4-position) .
  • Thioether introduction : Reaction with methanethiol or methylthio reagents to introduce the 6-(methylthio) group .
  • Side-chain functionalization : Coupling of the ethyl-4-phenylbutanamide moiety via nucleophilic substitution or amide bond formation .
    • Optimization of temperature, solvent (e.g., DMF or acetonitrile), and reaction time is critical. Post-synthesis purification uses HPLC, and structural validation relies on NMR and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : 1^1H/13^{13}C NMR for functional group analysis, LC-MS for molecular weight verification, and X-ray crystallography (if crystalline) .
  • Purity assessment : HPLC with UV detection (≥95% purity is typical for biological assays) .
  • Thermal stability : TGA/DSC to determine decomposition temperatures and storage conditions .

Q. What safety precautions are recommended during handling?

  • Storage : Keep in airtight containers at -20°C, away from heat sources (P210) .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Emergency measures include rinsing exposed skin with water (P201/P202) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

  • Assay variability : Differences in cell lines (e.g., HL-60 vs. A549), assay protocols (IC50_{50} determination methods), or solvent systems (DMSO concentration) may explain discrepancies .
  • Structural nuances : Compare substituent effects (e.g., methylthio vs. nitro groups) on target binding using SAR studies .
  • Validation : Replicate experiments under standardized conditions and cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) .

Q. What computational strategies predict target interactions for this compound?

  • Molecular docking : Use software like AutoDock Vina to model binding to kinases (e.g., PI3K/AKT) or epigenetic regulators, leveraging the morpholino group’s affinity for ATP-binding pockets .
  • MD simulations : Assess binding stability over 100+ ns trajectories to identify critical residues for interaction .
  • Validation : Pair computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements .

Q. How can synthetic yields be optimized for large-scale production?

  • DOE (Design of Experiments) : Screen parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Workup optimization : Employ liquid-liquid extraction or column chromatography with gradients tailored to the compound’s hydrophobicity .

Q. What strategies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., methylthio group) .
  • Light/thermal stress : Expose to accelerated aging (40°C/75% RH) or UV light to establish shelf-life guidelines .

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